molecular formula C11H10N2O3S B13331556 3-Benzoyl-1H-pyrrole-1-sulfonamide

3-Benzoyl-1H-pyrrole-1-sulfonamide

Cat. No.: B13331556
M. Wt: 250.28 g/mol
InChI Key: ADLFPJPYOAFXCH-UHFFFAOYSA-N
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Description

3-Benzoyl-1H-pyrrole-1-sulfonamide is a heterocyclic compound that combines the structural features of pyrrole and sulfonamide. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzoyl-1H-pyrrole-1-sulfonamide typically involves the reaction of pyrrole derivatives with benzoyl chloride and sulfonamide.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

3-Benzoyl-1H-pyrrole-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Benzoyl-1H-pyrrole-1-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Benzoyl-1H-pyrrole-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can disrupt essential biological pathways, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Benzoyl-1H-indole-1-sulfonamide
  • 3-Benzoyl-1H-pyrrole-2-sulfonamide
  • 3-Benzoyl-1H-pyrrole-1-carboxamide

Uniqueness

3-Benzoyl-1H-pyrrole-1-sulfonamide is unique due to its specific combination of the benzoyl, pyrrole, and sulfonamide groups, which confer distinct biological activities. Compared to similar compounds, it may exhibit enhanced antimicrobial or anticancer properties due to the synergistic effects of these functional groups .

Properties

Molecular Formula

C11H10N2O3S

Molecular Weight

250.28 g/mol

IUPAC Name

3-benzoylpyrrole-1-sulfonamide

InChI

InChI=1S/C11H10N2O3S/c12-17(15,16)13-7-6-10(8-13)11(14)9-4-2-1-3-5-9/h1-8H,(H2,12,15,16)

InChI Key

ADLFPJPYOAFXCH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CN(C=C2)S(=O)(=O)N

Origin of Product

United States

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